![molecular formula C23H23N5 B2533528 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine CAS No. 439096-56-7](/img/structure/B2533528.png)
7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine” is a compound that can be used for pharmaceutical testing . It belongs to the class of imidazo[1,2-a]pyrimidines, which are recognized as important fused bicyclic heterocycles with a wide range of applications in medicinal chemistry .
Molecular Structure Analysis
Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” is not detailed in the available resources.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
Synthesis of Pyrazolopyrimidine Derivatives : A study detailed the synthesis of various pyrazolopyrimidine derivatives, showcasing the methodological advancements in creating compounds with potential antibacterial properties. The research highlighted significant antibacterial activity in some of the synthesized compounds, indicating their potential utility in developing new antibacterial agents (Rahmouni et al., 2014).
Antineoplastic Activity
Benzimidazole Condensed Ring Systems : Investigations into the synthesis of benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, have shown variable degrees of antineoplastic (anti-cancer) activity against certain cell lines. These findings underline the potential of such compounds in cancer therapy research (Abdel-Hafez, 2007).
Antiviral Applications
Novel Class of Inhibitors of Human Rhinovirus : A series of imidazo[1,2-a]pyridines were designed and synthesized, demonstrating antirhinovirus activity. This showcases the potential application of similar compounds in treating viral infections (Hamdouchi et al., 1999).
Antimicrobial and Antitumor Activity
Synthesis and Evaluation of Pyrazole and Pyrimidine Derivatives : Research into the synthesis of novel pyrazole and pyrimidine derivatives has shown excellent in vitro antitumor activity against certain cell lines, alongside high antimicrobial and antioxidant activities. This emphasizes the broad therapeutic potential of these compounds (Farag & Fahim, 2019).
Fluorescent Properties for Imaging Applications
Substituent Effects on Fluorescent Properties : The study of imidazo[1,2-a]pyridine-based compounds and their derivatives has revealed interesting fluorescent properties, suggesting potential applications in imaging and sensor technologies. Adjustments to the molecular structure of these compounds can significantly alter their fluorescent behavior, which could be useful in designing new imaging agents (Tomoda et al., 1999).
Mecanismo De Acción
While the specific mechanism of action for “7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine” is not detailed in the available resources, it’s known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Propiedades
IUPAC Name |
7-methyl-2-phenyl-5-(4-phenylpiperazin-1-yl)imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-18-16-22(27-14-12-26(13-15-27)20-10-6-3-7-11-20)28-17-21(25-23(28)24-18)19-8-4-2-5-9-19/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXRYXKRLMYHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

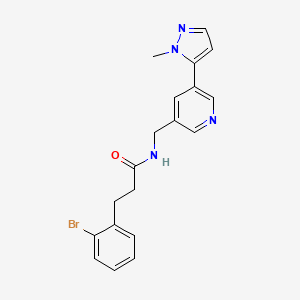

![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)
![N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide](/img/structure/B2533454.png)
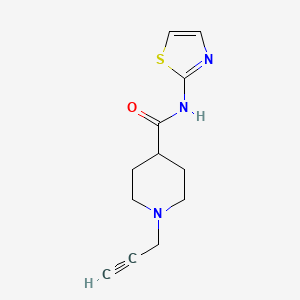

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)
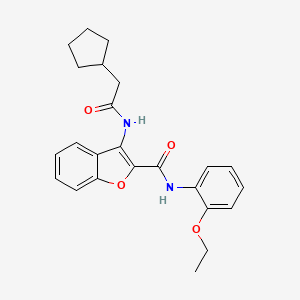
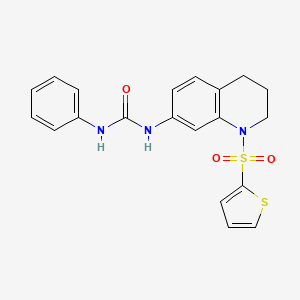
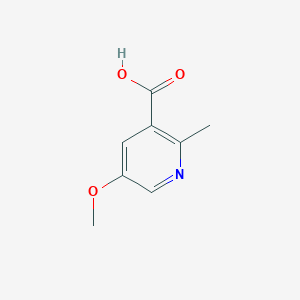

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)